REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4]1[C:12]([O:13][CH3:14])=[CH:11][CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]=1[NH2:15].[CH3:16]O>>[CH3:16][O:8][C:7](=[O:9])[C:6]1[C:5](=[C:4]([O:3][CH3:2])[C:12]([O:13][CH3:14])=[CH:11][CH:10]=1)[NH2:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(C(=O)O)=CC=C1OC)N
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 4 days
|
Duration
|
4 d
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residual white solid was dissolved in 500 ml
|
Type
|
TEMPERATURE
|
Details
|
water, cooled
|
Type
|
TEMPERATURE
|
Details
|
After cooling for an additional hour
|
Type
|
FILTRATION
|
Details
|
the cream color product (87.0 g., 82% yield) was filtered
|
Type
|
CUSTOM
|
Details
|
Recrystallization from methanol furnished pure product, M.P. 66°-67° C.
|
Name
|
|
Type
|
|
Smiles
|
COC(C=1C(N)=C(C(=CC1)OC)OC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |